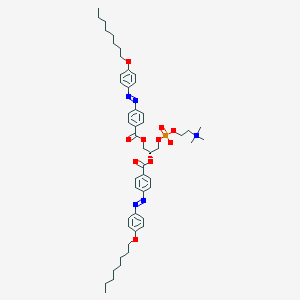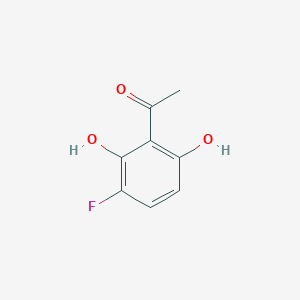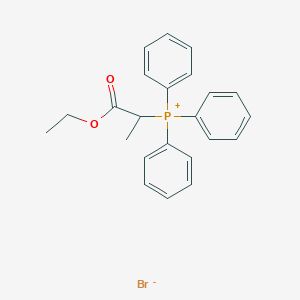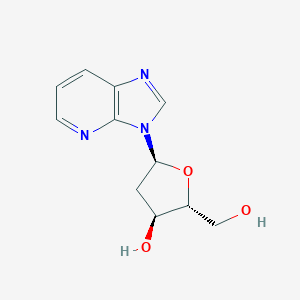
Drf-DP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis method of Drf-DP has been a topic of interest in the scientific community due to its potential application in scientific research. Drf-DP is a synthetic peptide that has been shown to have a significant impact on biochemical and physiological processes in the body. The purpose of
Mécanisme D'action
Drf-DP acts as an agonist for the melanocortin 4 receptor (MC4R). MC4R is a G protein-coupled receptor that is involved in the regulation of feeding behavior and energy homeostasis. Activation of MC4R by Drf-DP leads to the activation of intracellular signaling pathways that ultimately result in the regulation of feeding behavior and energy homeostasis.
Effets Biochimiques Et Physiologiques
Drf-DP has been shown to have a significant impact on biochemical and physiological processes in the body. It has been shown to decrease food intake and body weight in animal models. Drf-DP has also been shown to increase energy expenditure and improve insulin sensitivity. In addition, Drf-DP has been shown to have an impact on reproductive behavior, with studies showing that it can increase sexual behavior in male rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Drf-DP in lab experiments is that it is a synthetic peptide, which allows for precise control over the dose and administration of the peptide. This allows researchers to investigate the effects of Drf-DP on specific physiological processes. However, one limitation of using Drf-DP in lab experiments is that it has a short half-life, which can make it difficult to maintain a consistent level of the peptide in the body.
Orientations Futures
There are several future directions for research on Drf-DP. One area of interest is investigating the potential use of Drf-DP in the treatment of obesity and metabolic disorders. Another area of interest is investigating the role of Drf-DP in the regulation of stress response and anxiety. Additionally, future research could investigate the potential use of Drf-DP in the treatment of reproductive disorders.
Conclusion:
In conclusion, Drf-DP is a synthetic peptide that has potential applications in scientific research. Its synthesis method involves the use of solid-phase peptide synthesis, and it acts as an agonist for the MC4R receptor. Drf-DP has been shown to have a significant impact on biochemical and physiological processes in the body, including the regulation of feeding behavior, energy homeostasis, and reproductive behavior. While there are advantages and limitations to using Drf-DP in lab experiments, there are several future directions for research on this peptide.
Méthodes De Synthèse
The synthesis of Drf-DP involves the use of solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process is automated and allows for the production of large quantities of peptide with high purity. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities.
Applications De Recherche Scientifique
Drf-DP has been shown to have potential applications in scientific research. It has been used in studies investigating the role of neuropeptides in the regulation of feeding behavior, energy homeostasis, and stress response. Drf-DP has also been used in studies investigating the role of neuropeptides in the regulation of reproductive behavior.
Propriétés
Numéro CAS |
125178-07-6 |
|---|---|
Nom du produit |
Drf-DP |
Formule moléculaire |
C11H13N3O3 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
(2R,3S,5S)-2-(hydroxymethyl)-5-imidazo[4,5-b]pyridin-3-yloxolan-3-ol |
InChI |
InChI=1S/C11H13N3O3/c15-5-9-8(16)4-10(17-9)14-6-13-7-2-1-3-12-11(7)14/h1-3,6,8-10,15-16H,4-5H2/t8-,9+,10-/m0/s1 |
Clé InChI |
CFUZUDJNRCIKSC-AEJSXWLSSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=CC=C3)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CC=C3)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=CC=C3)CO)O |
Synonymes |
2'-deoxyribofuranosyl-1-deazapurine 2'-deoxyribofuranosyl-1H-imidazo(4,5-b)pyridine DRF-DP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



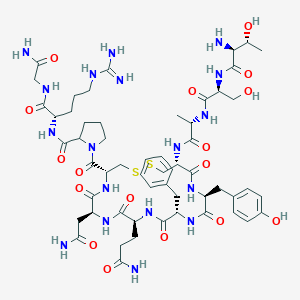
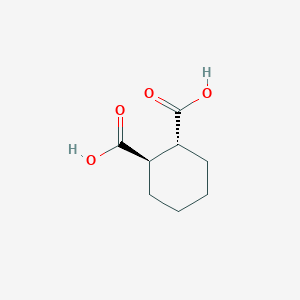
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
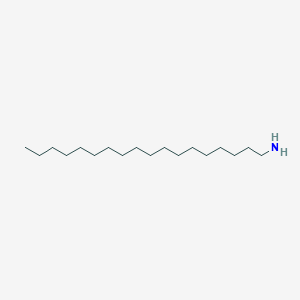
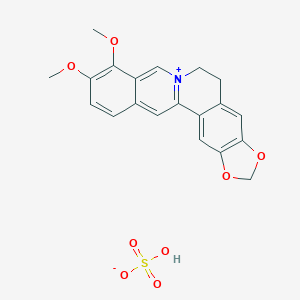
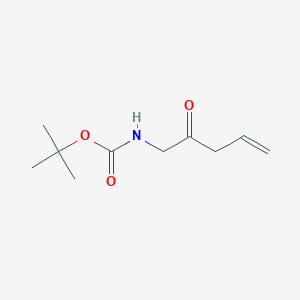
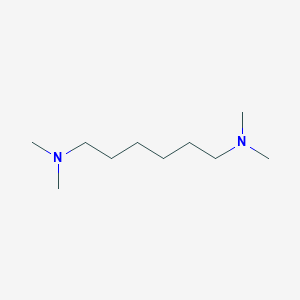
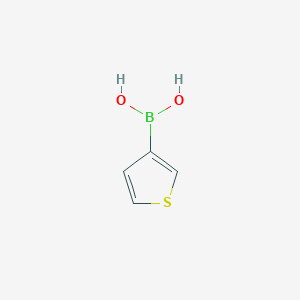
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)
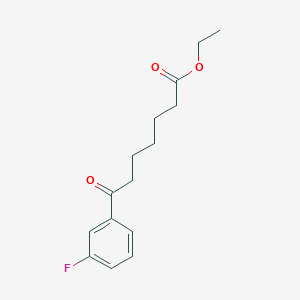
![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)
